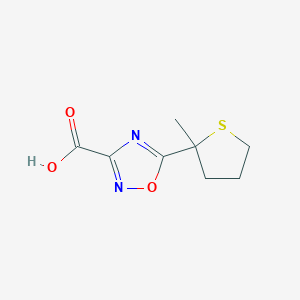

5-(2-Methylthiolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C8H10N2O3S |

|---|---|

Molecular Weight |

214.24 g/mol |

IUPAC Name |

5-(2-methylthiolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C8H10N2O3S/c1-8(3-2-4-14-8)7-9-5(6(11)12)10-13-7/h2-4H2,1H3,(H,11,12) |

InChI Key |

UXKLNACYXGFKHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCS1)C2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclodehydration of Acyl Hydrazides

A prevalent route involves the cyclodehydration of acyl hydrazides derived from corresponding carboxylic acids. This method is well-documented for synthesizing 1,2,4-oxadiazoles, which are then functionalized with the 2-methylthiolan-2-yl group.

Direct Cyclization of Amidoximes

Another prominent method involves the conversion of nitriles or amidoximes into oxadiazoles via cyclization, often under dehydrating conditions.

One-Pot Multistep Syntheses

Recent advances favor one-pot procedures that combine amidoxime formation and cyclization, reducing purification steps and improving yields.

| Reagents & Conditions | Reference | Remarks |

|---|---|---|

| Nitrile + hydroxylamine + carbodiimide + dehydrating agent | Facilitates parallel synthesis of diverse oxadiazoles |

Incorporation of the 2-Methylthiolan-2-yl Group

The key challenge in preparing 5-(2-Methylthiolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid lies in attaching the 2-methylthiolan-2-yl substituent at the 5-position of the oxadiazole ring. The following strategies are supported by recent literature and patent disclosures:

Nucleophilic Substitution on Preformed Oxadiazoles

- Method: Synthesis of the oxadiazole core followed by nucleophilic substitution at the 5-position with a 2-methylthiolan-2-yl derivative.

- Reagents: Organosulfur nucleophiles, such as thiolates or thiol derivatives, under basic conditions.

- Conditions: Heating in polar aprotic solvents like DMF or DMSO.

- Reference: Patent WO2022076496A1 describes similar approaches for functionalizing oxadiazoles with sulfur-containing groups.

Metal-Catalyzed Cross-Coupling

- Method: Cross-coupling reactions (e.g., Suzuki, Stille) using halogenated oxadiazoles and organosulfur reagents.

- Reagents: Palladium catalysts, boronic acids or stannanes bearing the 2-methylthiolan-2-yl group.

- Conditions: Elevated temperatures, inert atmosphere.

- Reference: Literature on heterocyclic cross-couplings supports this approach for selective substitution.

Direct Functionalization via Radical or Electrophilic Addition

- Method: Radical-mediated addition of sulfur-containing radicals to the oxadiazole ring.

- Reagents: Radical initiators (e.g., AIBN), sulfur sources.

- Conditions: Reflux in suitable solvents.

- Reference: Experimental procedures in heterocyclic chemistry journals demonstrate such transformations.

Specific Synthetic Pathway for the Target Compound

Based on the above strategies, a plausible synthetic route involves:

Preparation of the oxadiazole core:

- Starting from a suitable carboxylic acid derivative, form the acyl hydrazide.

- Cyclize under dehydrating conditions (e.g., POCl₃) to generate the 1,2,4-oxadiazole ring.

Introduction of the 2-methylthiolan-2-yl group:

- Conduct nucleophilic substitution or cross-coupling on the oxadiazole at the 5-position.

- Use a 2-methylthiolan-2-yl halide or thiol derivative as the coupling partner.

Functionalization at the 3-position:

- Carboxylate group introduced via oxidation or direct substitution during the initial steps.

Data Tables Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclodehydration of acyl hydrazides | Carboxylic acids | Phosphoryl chloride | Reflux, inert atmosphere | High yield, well-established | Multiple steps, need purification |

| Cyclization of amidoximes | Nitriles + hydroxylamine | Dehydrating agents (POCl₃) | Elevated temperature (~100°C) | One-pot, versatile | Sensitive to moisture |

| Nucleophilic substitution | Preformed oxadiazoles | Thiolates or sulfur halides | Heating in polar solvents | Direct functionalization | Possible side reactions |

| Cross-coupling reactions | Halogenated oxadiazoles | Organosulfur reagents | Pd-catalyzed, inert atmosphere | Selective, scalable | Requires halogenated intermediates |

Chemical Reactions Analysis

Step 1: Amidoxime Formation

-

Starting materials :

-

Conditions :

Step 2: Acylation and Cyclodehydration

-

Reagents :

-

Conditions :

Key Reaction Mechanism

The reaction proceeds via:

-

Nucleophilic attack : The amidoxime oxygen attacks the carbonyl carbon of the carboxylic acid derivative.

-

Cyclization : Formation of the tetrahedral intermediate followed by elimination of water to yield the oxadiazole ring .

Critical Parameters and Variations

Analytical Data and Yields

While specific data for the target compound is unavailable, comparable reactions show:

-

Purification : Extraction with CHCl₃, followed by silica gel chromatography .

-

Characterization : IR (C=N ~1634 cm⁻¹, C-O ~1446 cm⁻¹), ¹H/¹³C NMR, and elemental analysis .

Biological Relevance

1,2,4-Oxadiazoles are explored in drug discovery for:

-

Anticancer activity : Tamoxifen analogs with IC₅₀ values comparable to reference compounds .

-

Enzyme inhibition : Carbonic anhydrase inhibitors with nanomolar activity .

-

Antimicrobial activity : Potent against MRSA and VRSA strains .

Research Gaps

-

Specificity : Limited data on 2-methylthiolan-2-yl substituents in oxadiazoles.

-

Optimization : Further studies needed on reaction scalability and purification efficiency.

This synthesis pathway leverages established methods for 1,2,4-oxadiazoles, emphasizing the versatility of amidoxime intermediates and cyclodehydration steps. Future research should validate the proposed route experimentally and explore structure-activity relationships for this specific compound.

Scientific Research Applications

5-(2-Methylthiolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2-Methylthiolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the oxadiazole ring and the sulfur atom can influence its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares 5-(2-Methylthiolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid with structurally related 1,2,4-oxadiazole derivatives, focusing on substituent effects, molecular properties, and biological activities (where available):

*Calculated based on molecular formula.

†Estimated from structure.

Key Observations:

This may improve membrane permeability or target binding in hydrophobic environments. Halogenated (e.g., bromophenyl) and electron-withdrawing (e.g., CF₃) groups enhance binding to enzymes like DNA gyrase, as seen in the dichloro-pyrrole derivative .

Biological Activity: The dichloro-pyrrole-substituted oxadiazole (IC₅₀ = 1.2 µM) demonstrates significant DNA gyrase inhibition, highlighting the impact of bulky, hydrophobic substituents on enzyme interaction . No activity data are available for the target compound, but its thiolan group may confer unique pharmacokinetic properties compared to aromatic analogs.

Synthetic Routes :

- 1,2,4-Oxadiazoles are typically synthesized via cyclization of amidoximes with carboxylic acid derivatives or through functional group transformations (e.g., bromination/dehydrobromination, as in ) . The target compound’s synthesis likely involves similar strategies, though specific details are absent in the evidence.

Biological Activity

5-(2-Methylthiolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring, which is known for its stability and ability to interact with biological targets. The presence of the methylthiolane group enhances its lipophilicity and may influence its bioactivity.

Biological Activity Overview

Research indicates that 1,2,4-oxadiazole derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiparasitic effects. The specific activities of this compound have been explored in various studies.

Anticancer Activity

Several studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance:

- Cytotoxicity : In vitro evaluations show that compounds containing the oxadiazole core can induce apoptosis in cancer cell lines such as MCF-7 and U-937. The IC50 values for these compounds often fall within the micromolar range, indicating significant cytotoxic effects .

- Mechanism of Action : Flow cytometry assays suggest that these compounds act through apoptosis induction via mitochondrial pathways .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have also been reported:

- Mycobacterium tuberculosis : Compounds similar to this compound exhibit significant inhibition against Mycobacterium tuberculosis strains. For example, certain derivatives achieved over 90% inhibition at specific concentrations .

- Broad-spectrum Activity : Other studies indicate efficacy against various bacterial strains and fungi, highlighting their potential as broad-spectrum antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Substituents : Variations in substituents on the oxadiazole ring significantly affect potency and selectivity against different biological targets. For example, modifications that enhance lipophilicity or electronic properties often result in improved bioactivity .

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives in clinical and preclinical settings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.